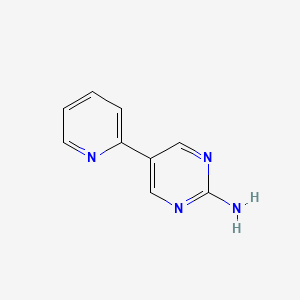![molecular formula C17H26ClN3O B7469752 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine is a chemical compound that has been extensively studied in scientific research for its various biochemical and physiological effects. This compound is also known as BRL-15572 and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the modulation of various neurotransmitter systems in the brain. This compound has been found to act as a selective antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and anxiety. This antagonism leads to an increase in the release of dopamine and norepinephrine, which has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Biochemical and Physiological Effects:
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which has been linked to its anxiolytic and antidepressant effects. Additionally, 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to decrease the activity of the HPA axis, which is involved in the stress response. This decrease in activity has been linked to the anxiolytic effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its high purity and reproducibility. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for studying the mechanisms of anxiety and depression. The limitations of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its potential toxicity and the need for specialized equipment and facilities for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine. One possible direction is the development of more selective and potent compounds that target the 5-HT2C receptor. Another direction is the investigation of the potential therapeutic applications of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in animal models could provide valuable insights into the mechanisms of anxiety and depression.
Métodos De Síntesis
The synthesis of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the reaction of 4-(4-Chlorophenyl)piperazine with 3-bromopropylmorpholine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been extensively studied and optimized for its efficiency and reproducibility.
Aplicaciones Científicas De Investigación
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound has been found to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Propiedades
IUPAC Name |
4-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c18-16-2-4-17(5-3-16)21-10-8-19(9-11-21)6-1-7-20-12-14-22-15-13-20/h2-5H,1,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOEVWNKYFXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)

![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)

![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)



![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)